2-(1-Amino-2-methylpropyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-2-methylpropyl)pyridin-3-ol is a chemical compound with the molecular formula C9H14N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylpropyl)pyridin-3-ol typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3-hydroxypyridine with 2-bromo-2-methylpropylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as nickel or cobalt ferrite can be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-methylpropyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 2-(1-Amino-2-methylpropyl)pyridin-3-one.
Reduction: Formation of 2-(1-Amino-2-methylpropyl)pyridine.
Substitution: Formation of various substituted pyridines depending on the reagent used.
Scientific Research Applications
2-(1-Amino-2-methylpropyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-methylpropyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A simpler analog with similar reactivity but lacking the additional alkyl group.
3-Hydroxypyridine: Shares the hydroxyl group but lacks the amino and alkyl substituents.
2-(1-Amino-2-methylpropyl)pyridine: Similar structure but without the hydroxyl group.
Uniqueness
2-(1-Amino-2-methylpropyl)pyridin-3-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(1-amino-2-methylpropyl)pyridin-3-ol |
InChI |
InChI=1S/C9H14N2O/c1-6(2)8(10)9-7(12)4-3-5-11-9/h3-6,8,12H,10H2,1-2H3 |
InChI Key |
LRPBURXXSAQLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=CC=N1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.